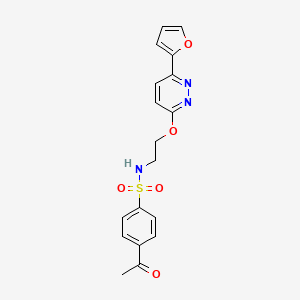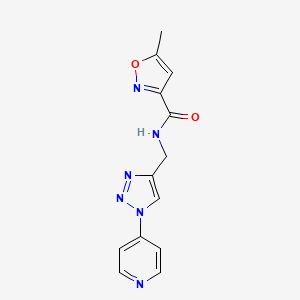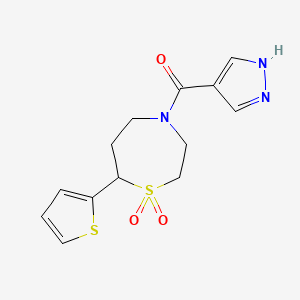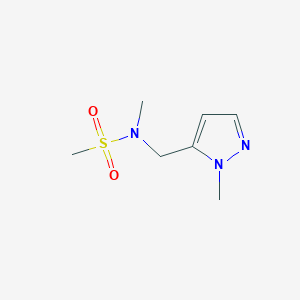
2-(Difluoromethoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 202.16 .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, using derivatives of 2-(Difluoromethoxy)benzohydrazide. These probes, HPF and APF, show minimal fluorescence on their own but yield a strongly fluorescent compound, fluorescein, upon reaction with hROS and hypochlorite, enabling specific detection and differentiation of reactive oxygen species in biological systems (Setsukinai et al., 2003).
Covalent Organic Frameworks
Condensation of derivatives with hydrazone linkages, including structures related to this compound, has led to the creation of new covalent organic frameworks (COFs). These frameworks, identified as COF-42 and COF-43, exhibit high crystallinity, excellent chemical and thermal stability, and permanent porosity, expanding the scope of applications for COFs in material science and engineering (Uribe-Romo et al., 2011).
Antioxidant Activity of Derivatives
New derivatives synthesized from this compound have shown significant antioxidant activities. These derivatives exhibit better radical scavenging in assays compared to known antioxidants, indicating their potential as therapeutic agents in diseases related to oxidative stress (Nazarbahjat et al., 2014).
Catalytic and DNA Binding Activities
Research on Schiff base ligands derived from benzohydrazide compounds has revealed their utility in catalysis, DNA binding, and antibacterial activities. These ligands, through their metal complexes, offer insights into their roles in biological systems and potential applications in medicinal chemistry (El‐Gammal et al., 2021).
Synthesis of CF2H-containing Heterocycles
Methods for the oxydifluoromethylation of olefinic amides using difluoromethyl sulfones have been explored, leading to the efficient synthesis of CF2H-containing benzoxazines and oxazolines. This process highlights the utility of difluoromethoxy derivatives in synthesizing functionalized heterocycles for pharmaceutical applications (Fu et al., 2016).
Wirkmechanismus
Target of Action
Benzohydrazide derivatives, a class of compounds to which 2-(difluoromethoxy)benzohydrazide belongs, have been studied for their bioactivity . These compounds have shown activity against various types of cancer , suggesting that their targets may include proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Benzohydrazide derivatives have been found to exhibit cytotoxic properties . This suggests that this compound may interact with its targets to disrupt normal cellular functions, leading to cell death.
Biochemical Pathways
Given the cytotoxic properties of benzohydrazide derivatives , it is plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Based on the bioactivity of benzohydrazide derivatives , it can be inferred that this compound may induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPIOLPQNRDLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)


![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)



